molecular formula C21H27ClN4O2 B2876632 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1396811-92-9

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No. B2876632
CAS RN: 1396811-92-9
M. Wt: 402.92
InChI Key: BZHSLSWRMTWKNH-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including autoimmune disorders and certain types of cancers.

Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, including compounds similar to the target chemical, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Research indicates these compounds act as efficient corrosion inhibitors, forming a protective layer on the metal surface through adsorption via active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).

Synthesis Characterization

The synthesis of compounds closely related to the target chemical has been reported, providing insights into their structural characteristics. Such research is crucial for understanding the properties and potential applications of these compounds (Grijalvo, Nuñez, & Eritja, 2015).

Pharmaceutical Importance

Studies have shown that derivatives of similar compounds have significant pharmaceutical importance. For instance, compounds with structural similarities have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, displaying acceptable activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Antimicrobial Activities

Research has been conducted on the synthesis of new derivatives and their antimicrobial activities. Some of these compounds have shown good to moderate activities against various test microorganisms, suggesting potential for development in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Metal Complex Synthesis

Studies have explored the synthesis of metal complexes derived from novel phenolic Mannich bases, including compounds structurally similar to the target chemical. These metal complexes have been characterized for their potential applications in various fields (Büyükkıdan & Özer, 2013).

Halogen Bearing Phenolic Chalcones

Research into the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases has been conducted. These compounds have been evaluated for cytotoxic and enzyme inhibitory effects, indicating their potential in drug development (Yamali, Gul, Sakagami, & Supuran, 2016).

properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c22-18-6-8-19(9-7-18)26-15-13-25(14-16-26)12-10-23-21(27)24-11-17-28-20-4-2-1-3-5-20/h1-9H,10-17H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHSLSWRMTWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NCCOC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-(2-phenoxyethyl)urea

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